molecular formula C19H18N2O2 B11409749 N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B11409749
M. Wt: 306.4 g/mol
InChI Key: IQBWMRDUNVHDNF-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles, such as 2-Bromo-N-(un/substituted)phenyl acetamides . These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on acetylcholinesterase, leading to the inhibition of this enzyme and subsequent physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific oxazole ring structure and the presence of various functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-3-14-9-7-8-12-16(14)20-19(22)17-13(2)23-21-18(17)15-10-5-4-6-11-15/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

IQBWMRDUNVHDNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=CC=CC=C3)C

Origin of Product

United States

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